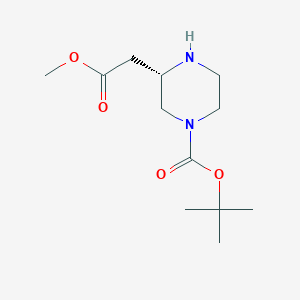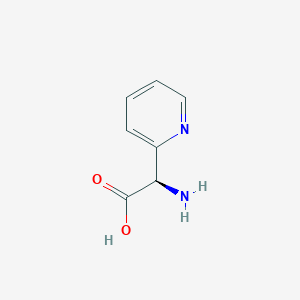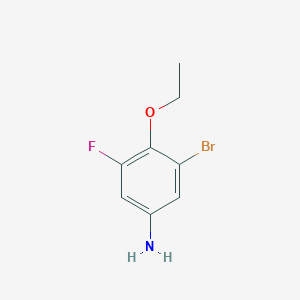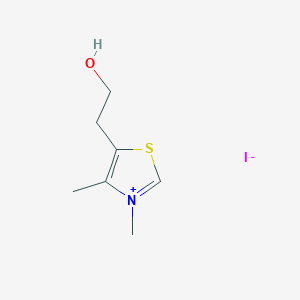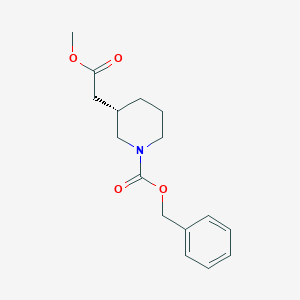
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and hepatitis C virus. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It has a high yield, which makes it cost-effective. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also stable under normal laboratory conditions. However, one of the limitations of using benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential toxicity.
Orientations Futures
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several potential future directions for scientific research. Further studies are needed to determine its potential as an anticancer, antiviral, and antifungal agent. Its mechanism of action needs to be further elucidated to determine its potential as a therapeutic target. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can also be used as a starting material for the synthesis of other compounds with potential biological activities. Further studies are needed to determine the structure-activity relationship of benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its derivatives.
Méthodes De Synthèse
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of piperidine with benzyl chloroformate and 2-methoxy-2-oxoacetic acid in the presence of a base such as triethylamine. The reaction yields benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a white solid with a high yield.
Applications De Recherche Scientifique
Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has various scientific research applications. It is used as a starting material for the synthesis of other compounds with potential biological activities. It is also used as a tool compound for the study of various biochemical and physiological processes. Benzyl (benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been studied for its potential anticancer, antiviral, and antifungal activities.
Propriétés
Numéro CAS |
1253792-17-4 |
|---|---|
Nom du produit |
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 |
Clé InChI |
UZEBBOFZASZVBP-AWEZNQCLSA-N |
SMILES isomérique |
COC(=O)C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Synonymes |
(S)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





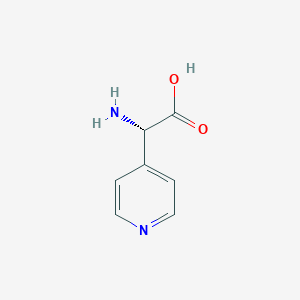
![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

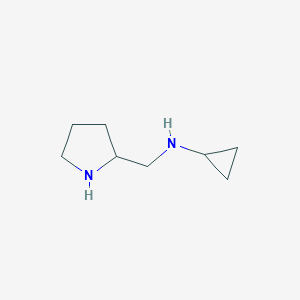
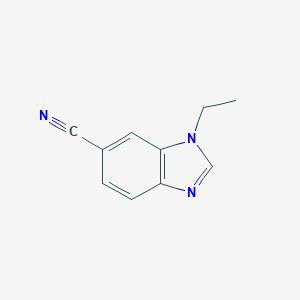
![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
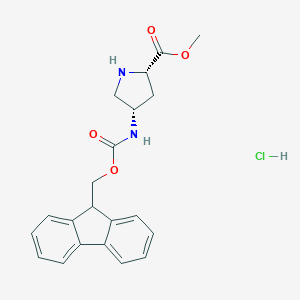
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
